Epoxide Hydrolase Substrate Affinity: p-Nitro vs. Unsubstituted Styrene Oxide (Km Comparison)
The precursor epoxide (p-nitrostyrene oxide) yielding 1-(4-nitrophenyl)ethane-1,2-diol demonstrates approximately 238-fold higher affinity for microsomal epoxide hydrolase compared to unsubstituted styrene oxide. The Km for styrene oxide is 1.0 mM, whereas the Km for p-nitrostyrene oxide is 4.2 μM, as measured using a continuous photometric assay monitoring hydration at 310 nm [1]. This large difference in affinity means that the para-nitro compound is the preferred substrate for detecting and characterizing epoxide hydrolase activity, and substitution with styrene oxide would require approximately 238-fold higher substrate concentrations to achieve comparable enzyme saturation.
| Evidence Dimension | Michaelis constant (Km) for microsomal epoxide hydrolase |
|---|---|
| Target Compound Data | p-Nitrostyrene oxide Km = 4.2 μM |
| Comparator Or Baseline | Styrene oxide Km = 1.0 mM (1000 μM) |
| Quantified Difference | ~238-fold lower Km (higher affinity) for the p-nitro substrate |
| Conditions | Chicken liver microsomal epoxide hydrolase, continuous photometric assay at 310 nm, pH and temperature as per Mullin & Hammock (1982) |
Why This Matters
The 238-fold affinity advantage directly impacts assay sensitivity and enzyme screening: researchers using p-nitrostyrene oxide can detect epoxide hydrolase activity at substrate concentrations two orders of magnitude lower than required for styrene oxide, reducing cost and enabling high-throughput applications.
- [1] Mullin, C. A.; Hammock, B. D. A variety of chlorinated and fluorinated epoxides and related compounds as inhibitors of epoxide hydrase. Arch. Biochem. Biophys. 1982, 216, 423–439. View Source
